

Technical Guide: 1-Boc-4-(4-bromobutyl)piperidine (CAS: 142355-81-5)

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Compound of Interest

Compound Name: 1-Boc-4-(4-bromobutyl)piperidine

Cat. No.: B123925

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1-Boc-4-(4-bromobutyl)piperidine**, a key intermediate in synthetic organic chemistry and medicinal chemistry. This document outlines its chemical and physical properties, safety information, a detailed experimental protocol for its synthesis, and its applications in drug discovery, particularly as a building block for G-protein coupled receptor (GPCR) ligands.

Compound Data

1-Boc-4-(4-bromobutyl)piperidine, with the CAS number 142355-81-5, is a versatile bifunctional molecule. It incorporates a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and a reactive bromobutyl side chain. This structure makes it an ideal starting material for introducing a substituted piperidine moiety into a target molecule through nucleophilic substitution reactions.

Quantitative Data Summary

The following table summarizes the key quantitative data for **1-Boc-4-(4-bromobutyl)piperidine**.

Property	Value
CAS Number	142355-81-5
Molecular Formula	C ₁₄ H ₂₆ BrNO ₂
Molecular Weight	320.27 g/mol
Appearance	Colorless liquid
Purity	≥95%
Storage Temperature	Room Temperature

Safety Information

This compound is classified with the following hazard and precautionary statements:

Hazard Statements	Precautionary Statements
H315: Causes skin irritation.	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H319: Causes serious eye irritation.	P302+P352: IF ON SKIN: Wash with plenty of soap and water.
H335: May cause respiratory irritation.	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

While specific literature detailing the synthesis of **1-Boc-4-(4-bromobutyl)piperidine** is not readily available, a plausible and robust synthetic route can be devised from commercially available starting materials. The following protocol describes a two-step synthesis starting from 4-pyridineethanol.

Synthesis of 1-Boc-4-(4-hydroxybutyl)piperidine (Intermediate)

Materials:

- 4-Pyridineethanol
- Hydrogen chloride (HCl) in ethanol
- Platinum(IV) oxide (PtO_2)
- Di-tert-butyl dicarbonate ($(\text{Boc})_2\text{O}$)
- Triethylamine (Et_3N)
- Dichloromethane (DCM)
- Methanol (MeOH)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Rotary evaporator
- Hydrogenation apparatus
- Standard laboratory glassware

Procedure:

- Hydrogenation of the Pyridine Ring: To a solution of 4-pyridineethanol (1.0 eq.) in methanol, add a catalytic amount of PtO_2 .

- The mixture is subjected to hydrogenation (50 psi H₂) at room temperature for 12-16 hours until the reaction is complete (monitored by TLC or GC-MS).
- Upon completion, the catalyst is filtered off through a pad of Celite, and the solvent is removed under reduced pressure to yield 4-(2-hydroxyethyl)piperidine.
- Boc Protection: The crude 4-(2-hydroxyethyl)piperidine is dissolved in dichloromethane. Triethylamine (1.5 eq.) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (1.1 eq.) at 0 °C.
- The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
- The reaction is quenched with saturated aqueous NaHCO₃. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
- The crude product is purified by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford 1-Boc-4-(2-hydroxyethyl)piperidine as a colorless oil.

Synthesis of 1-Boc-4-(4-bromobutyl)piperidine

Materials:

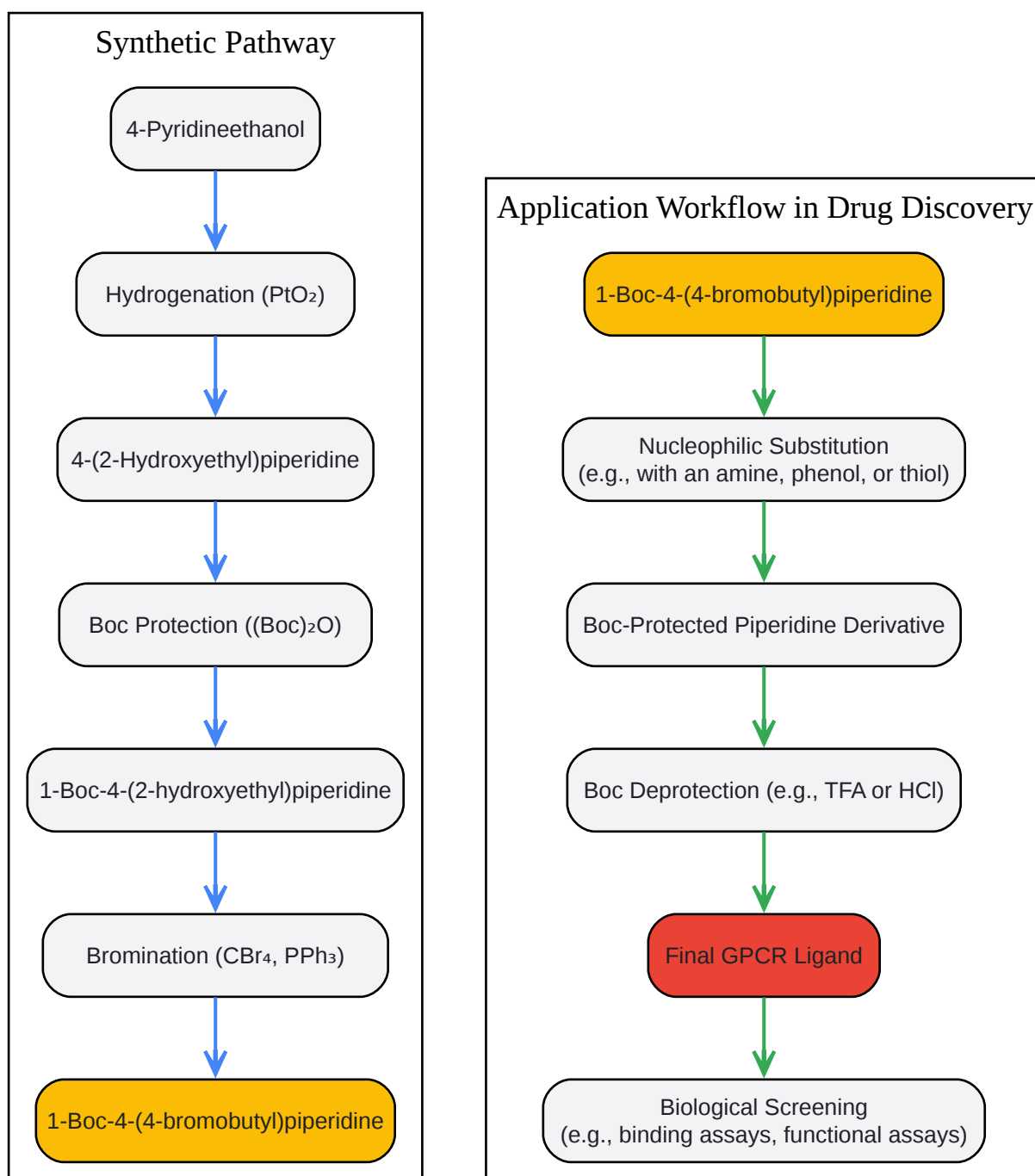
- 1-Boc-4-(2-hydroxyethyl)piperidine
- Triphenylphosphine (PPh₃)
- Carbon tetrabromide (CBr₄)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Rotary evaporator
- Standard laboratory glassware

Procedure (Appel Reaction):

- To a solution of 1-Boc-4-(2-hydroxyethyl)piperidine (1.0 eq.) and triphenylphosphine (1.2 eq.) in dry dichloromethane at 0 °C, add carbon tetrabromide (1.2 eq.) portion-wise.
- The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2-4 hours. The reaction progress is monitored by TLC.
- Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃.
- The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
- The crude residue is purified by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the final product, **1-Boc-4-(4-bromobutyl)piperidine**.

Visualized Workflows

The following diagrams illustrate the synthetic pathway and a general application workflow for **1-Boc-4-(4-bromobutyl)piperidine**.



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